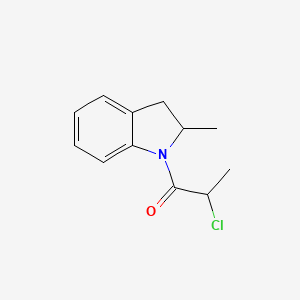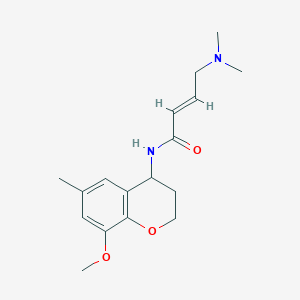
1-(2-Chloropropanoyl)-2-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chloropropanoyl)-2-methylindoline” is a complex organic compound. It contains a 2-chloropropanoyl group, which is derived from 2-chloropropanoic acid, and a 2-methylindoline group, which is a type of indoline substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain the characteristic structures of its components, including the carbonyl (C=O) and chloride (Cl) groups of the 2-chloropropanoyl group, and the nitrogen-containing heterocyclic structure of the 2-methylindoline group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, acyl chlorides like 2-chloropropanoyl chloride are typically very reactive and can undergo a variety of reactions, including nucleophilic acyl substitution and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to reflect those of its components. For example, 2-chloropropanoyl chloride is a colorless, corrosive, volatile liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
1-(2-Chloropropanoyl)-2-methylindoline serves as a key intermediate in the synthesis of various heterocyclic derivatives, showcasing its pivotal role in developing new compounds with potential biological activities. For example, it has been utilized in the synthesis of new heterocyclic derivatives through the oxidation of 1-amino-2-methylindoline, indicating its versatility in producing compounds with potential pharmacological applications (Peyrot et al., 2001). Furthermore, its involvement in the synthesis of oxazolines and thiazolines under microwave irradiation demonstrates its efficiency in facilitating reactions, offering a mild and rapid synthetic route for the preparation of these cycles (Katritzky et al., 2004).
Catalytic and Biochemical Applications
The compound has been explored for its utility in biochemical applications, such as serving as a precursor or ligand in catalytic systems. For instance, iron(III) complexes with meridional ligands, which could include derivatives of this compound, have been investigated as functional models of intradiol-cleaving catechol dioxygenases. These studies shed light on the potential of such compounds to mimic enzymatic activities, contributing to our understanding of biological processes and enabling the development of biomimetic catalysts (Váradi et al., 2013).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, derivatives of this compound are utilized in methodologies for detecting and quantifying chemical substances, illustrating the compound's contribution to enhancing analytical techniques. A study involving the development of a liquid microextraction procedure for isothiazolinone biocides in adhesives used for food packaging materials showcases the role of such compounds in improving detection methods, highlighting their significance in ensuring food safety and packaging integrity (Rosero-Moreano et al., 2014).
Pharmaceutical and Medicinal Chemistry
This compound is crucial in pharmaceutical research, particularly in the synthesis of novel compounds with therapeutic potential. Its application in the design and development of new anti-inflammatory compounds that exhibit reduced gastric ulceration properties is a testament to its value in medicinal chemistry. Such studies underscore the importance of this compound in the quest for safer and more effective pharmaceutical agents (dos Santos et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that chloropropionyl compounds can interact with various biological molecules due to their reactivity .
Mode of Action
It is known that chloropropionyl compounds can undergo nucleophilic substitution reactions . This suggests that 1-(2-Chloropropanoyl)-2-methylindoline might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been shown to participate in various biochemical reactions .
Pharmacokinetics
The compound’s physical properties such as its boiling point of 109-111 °c and density of 1308 g/mL at 25 °C may influence its bioavailability.
Result of Action
Related chloropropionyl compounds have been used in the synthesis of various bioactive molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation rate constant with OH radicals provides information on the substance’s degradation rate in the environment .
Eigenschaften
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHLFEZNQZDFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B2842850.png)
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)

![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)
![5-bromo-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)

![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
